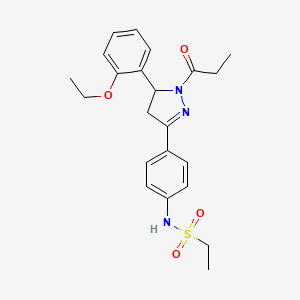

N-(4-(5-(2-ethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[4-[3-(2-ethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-4-22(26)25-20(18-9-7-8-10-21(18)29-5-2)15-19(23-25)16-11-13-17(14-12-16)24-30(27,28)6-3/h7-14,20,24H,4-6,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYKZXYBUGWQOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)CC)C3=CC=CC=C3OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(2-ethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.

Introduction of the Ethoxyphenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the ethoxyphenyl group is introduced to the pyrazole ring.

Attachment of the Ethanesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound to attach the ethanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-(2-ethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups within the molecule.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(4-(5-(2-ethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.

Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

Industry: The compound’s unique structure could be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(5-(2-ethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the compound’s specific application and the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related pyrazoline and sulfonamide derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Pyrazoline Derivatives

*Molecular weight calculated based on formula C₂₃H₂₇N₃O₄S.

Key Findings:

The 4-ethoxyphenyl isomer may exhibit altered steric interactions due to para-substitution. Sulfonamide Position: Para-substitution (target compound) vs. meta- or ortho- substitution affects electronic distribution and binding affinity to target proteins.

Acyl Group Variations :

- The propionyl group (target compound) is less sterically hindered than the furan-2-carbonyl group in , which may influence metabolic stability.

Synthetic Accessibility :

- The general procedure for triazole derivatives in involves α-halogenated ketone reactions, but pyrazoline analogs like the target compound likely require hydrazine cyclization steps.

Biological Activity

Chemical Structure and Properties

Compound X is characterized by its complex structure, which includes a pyrazole ring, an ethoxyphenyl group, and a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 396.54 g/mol. The structural complexity suggests potential interactions with various biological targets.

Research indicates that compound X may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that compound X inhibits certain enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.

- Receptor Modulation : It appears to interact with specific receptors in the central nervous system, which may contribute to its analgesic properties.

- Antiproliferative Effects : In vitro studies have demonstrated that compound X can inhibit the proliferation of certain cancer cell lines, indicating potential anticancer activity.

Pharmacokinetics

Understanding the pharmacokinetics of compound X is crucial for assessing its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : Compound X shows good oral bioavailability in animal models.

- Distribution : It has a moderate volume of distribution, suggesting it can penetrate tissues effectively.

- Metabolism : The liver metabolizes compound X primarily through cytochrome P450 enzymes.

- Excretion : It is eliminated primarily through renal pathways.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of compound X:

- Cell Viability Assays : Compound X was tested on various cancer cell lines, including breast and prostate cancer cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 15 |

| Prostate Cancer | 25 |

In Vivo Studies

In vivo studies using rodent models have provided insights into the efficacy and safety profile of compound X:

- Anti-inflammatory Effects : In a model of acute inflammation induced by carrageenan, administration of compound X significantly reduced paw edema compared to control groups.

| Treatment Group | Paw Edema (mm) |

|---|---|

| Control | 8.5 |

| Compound X (10 mg/kg) | 4.2 |

| Compound X (20 mg/kg) | 2.8 |

Clinical Implications

While comprehensive clinical trials are yet to be published, initial findings suggest that compound X could be beneficial for conditions characterized by inflammation and pain, as well as certain cancers. Further research is necessary to explore its full therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.